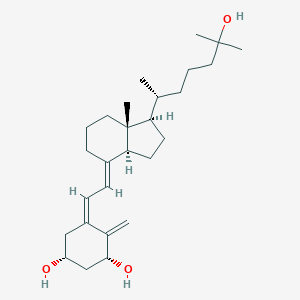![molecular formula C27H44O B196365 (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 22350-41-0](/img/structure/B196365.png)
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Übersicht
Beschreibung
5,6-trans-Vitamin D3 is an isomer of vitamin D3.1 In vivo, 5,6-trans-vitamin D3 (1, 3, and 10 µg/day) increases tibia ash weight and bone mineralization in vitamin D-deficient chicks. 5,6-trans-Vitamin D3 (25 µg/animal) induces intestinal calcium transport and bone calcium mobilization in anephric rats fed a low-calcium and vitamin D-deficient diet.
5,6-trans-Vitamin D3 is the major photoisomer of Vitamin D3 analog, as an impurity.
5, 6-trans-Vitamin D3 belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 5, 6-trans-Vitamin D3 is considered to be a practically insoluble (in water) and relatively neutral molecule. 5, 6-trans-Vitamin D3 has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5, 6-trans-vitamin D3 is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Anti-Ageing Effects
Trans-Vitamin D3 has been studied for its potential anti-ageing effects. It is believed to regulate the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) through binding to vitamin D receptors (VDRs) in immune cells. This regulation can influence the onset of various diseases and may play a role in the ageing process. The cooperative effects of Vitamin D3 and phytochemicals in suppressing inflammatory responses are linked to anti-ageing .
Wirkmechanismus
Target of Action
Trans-Vitamin D3, also known as cholecalciferol, primarily targets the Vitamin D Receptor (VDR) . VDR is a transcription factor that, upon binding with Vitamin D3, modulates the expression of hundreds of primary target genes . These genes encode proteins with a wide variety of physiological functions, ranging from the control of calcium homeostasis, innate and adaptive immunity, to cellular differentiation .
Mode of Action
The biologically active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 , binds to the VDR in a ligand-dependent manner . This binding occurs at thousands of genomic loci, leading to local chromatin changes . The interaction of Vitamin D3 with VDR affects the epigenome and transcriptome of VDR-expressing cells directly . The 1α,25-dihydroxyvitamin D3/VDR complex interacts with the retinoid X receptor and VDR coregulators, controlling the expression of many 1α,25-dihydroxyvitamin D3–responsive genes .
Biochemical Pathways
Vitamin D3 plays a crucial role in various biochemical pathways. It is involved in the regulation of calcium and phosphorus metabolism , essential for bone health and various biological functions . Vitamin D3 also affects gene transcription by binding to VDR, leading to changes in gene expression that result in distinct physiological actions . Moreover, Vitamin D3 can reduce cell proliferation through various mechanisms, including the downregulation of cyclin-dependent kinases, intervention in the IGF-II pathway, and intervention in the EGF pathway .
Pharmacokinetics (ADME)
The pharmacokinetics of Vitamin D3 involves its synthesis in the skin from 7-dehydrocholesterol (7-DHC) after it absorbs UVB energy . Vitamin D3 is then metabolized to its hormonally active form, 1α,25-dihydroxyvitamin D3, by the 1-hydroxylase and catabolized by the 24-hydroxylase . Understanding the ADME properties of Vitamin D3 derivatives with the knowledge of pharmacological potency could influence the identification of pharmacokinetically most acceptable Vitamin D3 derivative for routine supplementation .
Result of Action
The action of Vitamin D3 results in a variety of molecular and cellular effects. It inhibits parathyroid hormone secretion, adaptive immunity, and cell proliferation, while promoting insulin secretion, innate immunity, and stimulating cellular differentiation . Vitamin D3 also improves impairment of passive avoidance memory , and regulates epidermal differentiation and hair follicle cycling, promoting barrier function, wound healing, and hair growth, while limiting cancer development .
Action Environment
The action of Vitamin D3 is influenced by environmental factors. For instance, the photosynthesis of Vitamin D3 is a result of the transformation of 7-DHC after it absorbs UVB energy, which is commonly found in sunlight . Clothing and deep pigmentation of skin can limit epidermal Vitamin D production . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D3 .
Eigenschaften
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-FVUVGDFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316617 | |
| Record name | trans-Vitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-trans-Vitamin D3 | |
CAS RN |
22350-41-0 | |
| Record name | trans-Vitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22350-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Vitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden]ethylidene]-4-methylene-cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cholecalciferol, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W28SLM7V6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of trans-Vitamin D3 influence its interaction with the Vitamin D receptor compared to 1α,25-dihydroxyvitamin D3?
A2: [] The presence of the exocyclic C-19 methylene group in the trans configuration significantly impacts the binding affinity of trans-Vitamin D3 to the intestinal Vitamin D receptor. In comparison to 1α,25-dihydroxyvitamin D3, the trans isomer demonstrates a 6-12% lower biological activity and a 13% reduced binding affinity to the receptor. [] These findings highlight the importance of the A-ring substituent's stereochemistry for optimal ligand-receptor interaction and subsequent biological activity.
Q2: Can trans-Vitamin D3 be chemically modified to enhance its biological activity?
A3: [] Yes, researchers have successfully employed chemical modifications to alter the structure and potentially enhance the biological activity of trans-Vitamin D3. One approach involved the synthesis of 4-Phenyl-1,2,4-triazolin-3,5-dione adducts of Vitamin D3. [] These adducts served as valuable intermediates for introducing structural modifications at the C-3 position. [] Through stereospecific transformations, researchers synthesized derivatives like 3-epi-5,6-trans-vitamin D3, 3-desoxy-3-azido-5,6-trans-vitamin D3, and their corresponding amino derivatives. [] The biological activity of these novel compounds requires further investigation.
Q3: Are there any known methods for converting trans-Vitamin D3 to the more biologically active cis-Vitamin D3?
A4: [, , ] Yes, researchers have successfully developed methods for converting trans-Vitamin D3 to cis-Vitamin D3 using photoisomerization techniques. One approach utilizes a heterogeneous system involving a polymer-bound anthracene sensitizer. [, ] This method efficiently facilitates the isomerization process while simplifying the separation of the desired cis-Vitamin D3 product. [, ] Another method employs flavin mononucleotide (FMN) as a photosensitizer. In this process, energy transfer from excited-state FMN to trans-Vitamin D3 initiates the isomerization to cis-Vitamin D3. Interestingly, this energy transfer mechanism also protects Vitamin D3 from photooxidation. []
Q4: What is the role of ring-closing metathesis in synthesizing novel Vitamin D3 analogues from 1α-hydroxy-5,6-trans-vitamin D3?
A5: [, ] Ring-closing metathesis (RCM) serves as a key step in synthesizing novel 19-functionalized derivatives of 1α-hydroxy-5,6-trans-vitamin D3. By subjecting 1α-hydroxy-5,6-trans-vitamin D3 1-ω-alkenoates to RCM, researchers can efficiently create γ- and δ-lactones. [, ] Subsequent reduction of these lactones using metal hydrides provides access to a range of new Vitamin D3 analogues with potentially modified biological properties. [, ]
Q5: Can you provide details on the spectroscopic data used to characterize trans-Vitamin D3?
A6: [] Researchers extensively utilize 1H-NMR and 13C-NMR spectroscopy to analyze the stereochemistry and confirm the structure of trans-Vitamin D3 and its derivatives. [] These techniques provide valuable information about the arrangement of atoms within the molecule, aiding in differentiating isomers and confirming successful synthesis.
Q6: What analytical techniques are employed to quantify trans-Vitamin D3 in various matrices?
A7: [] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying trans-Vitamin D3 and its related substances in different preparations. [] This method offers high sensitivity and selectivity, allowing for accurate determination of trans-Vitamin D3 levels even in complex mixtures. [] Additionally, researchers utilize liquid chromatography coupled with mass spectrometry (LC-MS) and diode-array detection (DAD) to identify and quantify trans-Vitamin D3 and other related compounds. [] These sophisticated analytical tools provide comprehensive structural information and enable researchers to differentiate trans-Vitamin D3 from its isomers and degradation products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)
![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)
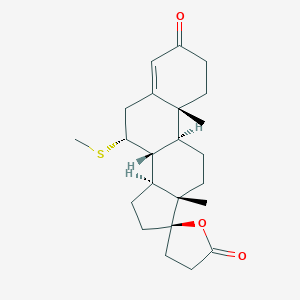


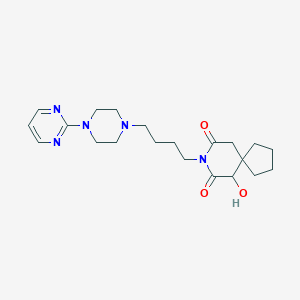
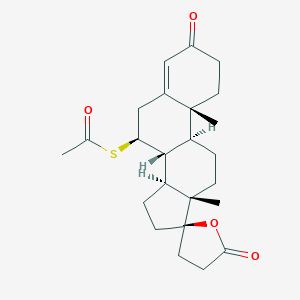
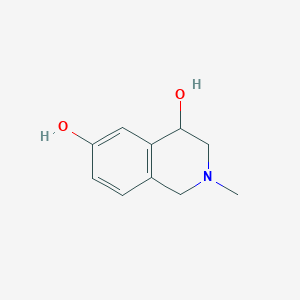


![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)
